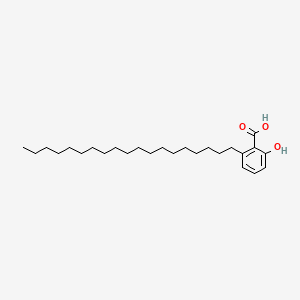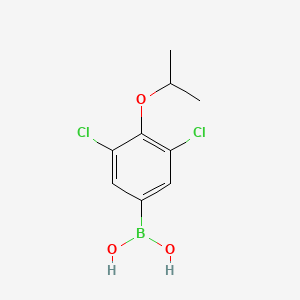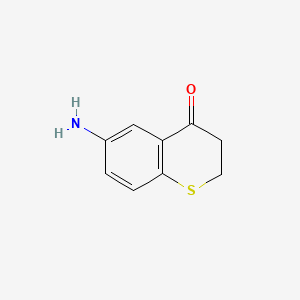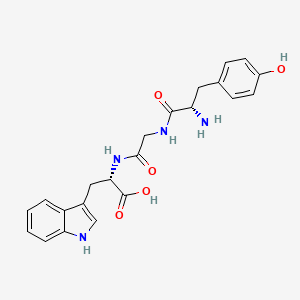
H-Tyr-Gly-Trp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Tyr-Gly-Trp-OH is a tetrapeptide composed of the amino acids tyrosine, glycine, and tryptophan. Peptides like this compound are of significant interest due to their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-Trp-OH typically involves solid-phase peptide synthesis (SPPS), which is a widely used method for the preparation of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies are commonly employed for protecting the amino groups of the amino acids during the synthesis .
Boc Strategy: In this method, Boc-protected amino acids are used. The Boc group is removed using trifluoroacetic acid (TFA), and the coupling of amino acids is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Fmoc Strategy: This method uses Fmoc-protected amino acids. The Fmoc group is removed using piperidine, and the coupling is achieved using reagents like N,N’-diisopropylcarbodiimide (DIC) and HOBt.
Industrial Production Methods
Industrial production of peptides like this compound involves automated peptide synthesizers that can handle large-scale synthesis. These synthesizers use the same principles as SPPS but are optimized for high-throughput and large-scale production. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
H-Tyr-Gly-Trp-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the disulfide bonds if present in the peptide structure.
Substitution: The aromatic rings of tyrosine and tryptophan can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the selective oxidation of tyrosine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Oxidation of tyrosine can lead to the formation of dopaquinone and subsequently melanin.
Reduction: Reduction of disulfide bonds results in the formation of free thiol groups.
Substitution: Electrophilic substitution can introduce nitro or bromo groups into the aromatic rings of tyrosine and tryptophan.
Aplicaciones Científicas De Investigación
H-Tyr-Gly-Trp-OH has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide is used in studies related to protein-protein interactions and enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of H-Tyr-Gly-Trp-OH involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the tryptophan residue can engage in π-π stacking interactions. These interactions are crucial for the peptide’s biological activity and its ability to modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
H-Tyr-Gly-Gly-Phe-Leu-OH: Another peptide with similar amino acid composition but different sequence.
H-Tyr-Gly-Gly-Phe-Met-OH: A peptide with a similar structure but containing methionine instead of tryptophan.
Uniqueness
H-Tyr-Gly-Trp-OH is unique due to the presence of tryptophan, which imparts distinct spectroscopic properties and biological activities. The combination of tyrosine and tryptophan residues allows for unique interactions and reactivity compared to other peptides .
Propiedades
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c23-17(9-13-5-7-15(27)8-6-13)21(29)25-12-20(28)26-19(22(30)31)10-14-11-24-18-4-2-1-3-16(14)18/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHJJQYGMWONTD-HKUYNNGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)
![4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid](/img/structure/B595445.png)
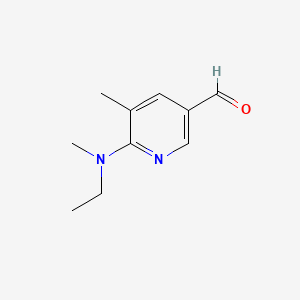


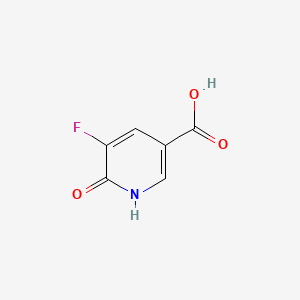
![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)
![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)
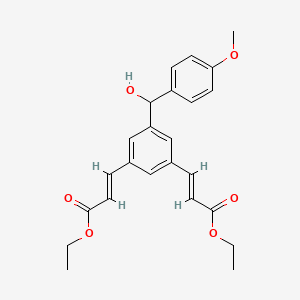
![4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595456.png)
